molecular formula C8H7NO4 B14856412 (4-Formyl-6-hydroxypyridin-2-YL)acetic acid

(4-Formyl-6-hydroxypyridin-2-YL)acetic acid

Cat. No.: B14856412
M. Wt: 181.15 g/mol
InChI Key: ALFMPIWNDXQSHH-UHFFFAOYSA-N
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Description

(4-Formyl-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (4-Formyl-6-hydroxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxypyridine with acetic anhydride, followed by formylation using formic acid and acetic anhydride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Formyl-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Formyl-6-hydroxypyridin-2-YL)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Formyl-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

(4-Formyl-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-(4-formyl-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H7NO4/c10-4-5-1-6(3-8(12)13)9-7(11)2-5/h1-2,4H,3H2,(H,9,11)(H,12,13)

InChI Key

ALFMPIWNDXQSHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CC(=O)O)C=O

Origin of Product

United States

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